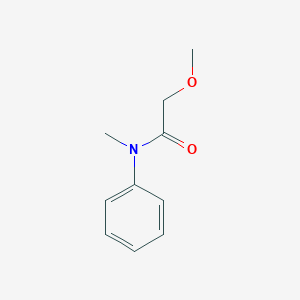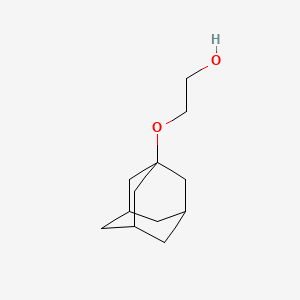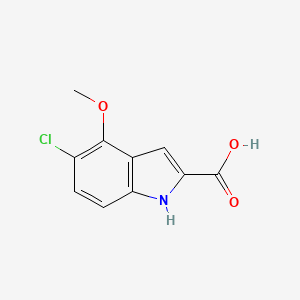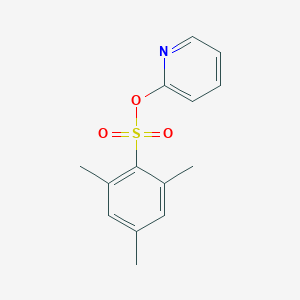
2-methoxy-N-methyl-N-phenylacetamide
Übersicht
Beschreibung
2-methoxy-N-methyl-N-phenylacetamide, also known as memantine, is a drug that is commonly used in the treatment of Alzheimer's disease. The drug has been found to be effective in treating the symptoms of the disease, including memory loss, confusion, and difficulty with language and communication.
Wissenschaftliche Forschungsanwendungen
Insect Repellent Properties : A study by Garud et al. (2011) explored a series of substituted aromatic amides, including derivatives of 2-methoxy-N-methyl-N-phenylacetamide, for their repellent activity against Aedes aegypti mosquitoes. This research highlights the potential application of these compounds in personal protection management against vectors (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Anticonvulsant Activity : Aktürk et al. (2002) synthesized derivatives of this compound with potential anticonvulsant activity. The study focused on assessing their effectiveness against seizures induced by maximal electroshock, revealing some derivatives as promising anticonvulsant agents (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Metabolism in Liver Microsomes : Research by Coleman et al. (2000) investigated the metabolism of various chloroacetamide herbicides, including those related to this compound, in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis of Novel Compounds : Pecherer et al. (1972) described a new synthesis method for aromatic methoxy and methylenedioxy substituted compounds, including derivatives of this compound. This method enables the creation of previously undescribed compounds with potential pharmacological applications (Pecherer, Sunbury, & Brossi, 1972).
Analytical Characterization of Psychoactive Substances : Wallach et al. (2016) conducted syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, including compounds structurally related to this compound. Their research provides valuable data for identifying newly emerging substances of abuse (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Potential in Cancer Treatment : Aliabadi et al. (2013) synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and evaluated their cytotoxicity, showing potential as anticancer agents, particularly against prostate carcinoma cell lines (Aliabadi, Andisheh, Tayarani-Najaran, & Tayarani-Najaran, 2013).
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(10(12)8-13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUXCSNUHDRKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)

![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)

![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)



![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)